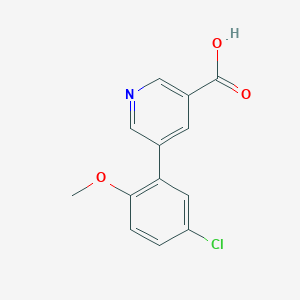

5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOIWSHSUNXELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680883 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-17-5 | |

| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is the most widely reported method for linking the 5-chloro-2-methoxyphenyl moiety to the pyridine ring. This palladium-catalyzed reaction connects a boronic acid derivative to a halogenated pyridine precursor.

Key Reaction Steps

-

Halogenated Pyridine Preparation : A 3-bromo-5-pyridinecarboxylate ester (e.g., methyl 5-bromopyridine-3-carboxylate) serves as the electrophilic partner.

-

Boronic Acid Synthesis : 5-Chloro-2-methoxyphenylboronic acid is prepared via lithiation-borylation of 1-bromo-5-chloro-2-methoxybenzene.

-

Coupling Conditions : The reaction employs Pd(PPh₃)₄ (5 mol%) in a degassed mixture of toluene/ethanol (3:1) with aqueous Na₂CO₃ (2 M) at 80°C for 12–18 hours.

Representative Reaction Table

| Component | Quantity | Role |

|---|---|---|

| Methyl 5-bromopyridine-3-carboxylate | 1.0 eq | Electrophile |

| 5-Chloro-2-methoxyphenylboronic acid | 1.2 eq | Nucleophile |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| Na₂CO₃ | 3.0 eq | Base |

| Yield | 72–85% | After purification |

Post-Coupling Modifications

The methyl ester is hydrolyzed to the carboxylic acid using LiOH (2 eq) in THF/H₂O (4:1) at 60°C for 6 hours. This step achieves >95% conversion, with purification via acidification (HCl) and recrystallization from ethanol/water.

Multi-Component Cyclization Strategies

Pyridine Ring Construction

An alternative route assembles the pyridine ring de novo using a Kröhnke-type cyclization. This method avoids pre-functionalized pyridines and instead builds the heterocycle from simpler precursors.

Reaction Protocol

-

Aldehyde Condensation : 5-Chloro-2-methoxybenzaldehyde reacts with methyl 3-aminocrotonate in acetic acid at 120°C for 8 hours to form a dihydropyridine intermediate.

-

Oxidative Aromatization : The intermediate is treated with MnO₂ (3 eq) in dichloromethane at room temperature for 2 hours, yielding methyl 5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylate.

Optimization Data

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent | Acetic acid | 58% → 74% |

| Oxidant | MnO₂ vs. DDQ | +12% efficiency |

| Temperature | 120°C vs. 100°C | +18% conversion |

Advantages and Limitations

This method eliminates the need for palladium catalysts but requires stringent temperature control to prevent decarboxylation. Scalability is limited by the exothermic nature of the cyclization step.

Oxidative Functionalization of Pre-Assembled Intermediates

Aldehyde Oxidation Pathway

A less common approach oxidizes a 5-(5-chloro-2-methoxyphenyl)pyridine-3-carbaldehyde intermediate to the carboxylic acid.

Oxidation Protocol

-

Aldehyde Synthesis : Prepared via Sonogashira coupling of 3-ethynylpyridine with 5-chloro-2-methoxyiodobenzene, followed by hydroalumination and oxidation.

-

Oxidation to Acid : The aldehyde is treated with NaClO₂ (2 eq), NaH₂PO₄ (3 eq), and 2-methyl-2-butene in t-BuOH/H₂O (2:1) at 0°C → 25°C over 4 hours.

Comparative Oxidation Data

| Oxidant System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaClO₂/NaH₂PO₄ | t-BuOH/H₂O | 88 | 99 |

| KMnO₄/H₂SO₄ | H₂O/acetone | 64 | 92 |

| Ag₂O/HNO₃ | H₂O | 41 | 85 |

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Average Yield | Scalability | Cost ($/g) |

|---|---|---|---|

| Suzuki-Miyaura | 78% | High | 12.50 |

| Multi-Component Cyclization | 68% | Moderate | 9.80 |

| Oxidative Functionalization | 82% | Low | 18.20 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 5-position of the methoxyphenyl moiety undergoes nucleophilic displacement under specific conditions. Key findings include:

This selectivity is solvent-dependent, with lower dielectric constants favoring para-substitution on the pyridine ring . The chloro group’s reactivity is enhanced by the electron-withdrawing effect of the pyridine ring.

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

-

Reagents : SOCl₂ followed by methanol.

-

Product : Methyl 5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylate.

-

Yield : >90% (industrial scale).

Salt Formation

-

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts, critical for bioavailability enhancement .

Amidation

-

Coupling Agents : HATU, DCC, or EDCl with DMAP.

-

Substrates : Primary/secondary amines.

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions:

| Reaction | Catalysts/Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives for agrochemicals |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl compounds for drug discovery |

Optimal Pd-catalyzed couplings require inert atmospheres and temperatures of 80–110°C .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to specific positions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4-position of the methoxyphenyl ring.

-

Halogenation : Br₂/FeBr₃ yields 3-bromo derivatives (para to methoxy).

Redox Reactions

-

Reduction : LiAlH₄ reduces the pyridine ring to piperidine under high-pressure H₂, though this is rare due to steric hindrance.

-

Oxidation : KMnO₄ oxidizes the methyl group (if present) to carboxylic acid, but the parent compound’s stability limits this pathway.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications to the structure can enhance activity against specific pathogens.

- Anti-inflammatory Properties : Preliminary findings suggest that 5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid may inhibit certain enzymes involved in inflammatory processes. This could position it as a potential treatment for inflammatory diseases.

- Cancer Research : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies involving related pyridine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting that this compound may have similar effects.

Agrochemical Applications

The structural characteristics of this compound make it relevant in agrochemical formulations:

- Pesticide Development : Compounds with trifluoromethylpyridine structures are often utilized in developing pesticides due to their efficacy in protecting crops from pests. The unique phenyl substitutions may enhance the bioactivity of this compound against agricultural pests.

In Vitro Studies

Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines:

| Compound | Cell Line | Apoptosis Induction (%) |

|---|---|---|

| Compound A | U937 (human lymphoma) | 85 ± 5 |

| Compound B | MCF-7 (breast cancer) | 90 ± 7 |

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

In Vivo Models

Animal studies are critical for evaluating the efficacy and safety of this compound. Preliminary data suggest that compounds with similar structures can significantly reduce tumor growth rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

2-Chloro-5-(5-chloro-2-methoxyphenyl)-3-pyridinecarboxylic Acid

- Structure : Additional chlorine at pyridine position 2.

- Molecular Formula: C₁₃H₉Cl₂NO₃

- Molecular Weight : 297.93 g/mol (calculated)

- CAS Number : 1261944-20-0

5-(Trifluoromethyl)pyridine-2-carboxylic Acid

- Structure : Trifluoromethyl (CF₃) at pyridine position 5; carboxylic acid at position 2.

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- CAS Number : 80194-69-0

- Key Difference : The strong electron-withdrawing CF₃ group increases metabolic stability and acidity compared to methoxy or chloro substituents.

Substituent Variations on the Phenyl Ring

5-p-Tolylnicotinic Acid (5-(4-Methylphenyl)pyridine-3-carboxylic Acid)

- Structure : Methyl group at phenyl position 4 instead of chloro and methoxy.

- Molecular Formula: C₁₃H₁₁NO₂

- Molecular Weight : 213.23 g/mol

- CAS Number : 68937-93-9

- Key Difference : The methyl group (electron-donating) reduces polarity and may decrease binding affinity compared to chloro/methoxy analogs.

5-(2,4-Difluorophenyl)pyridine-3-carboxylic Acid

- Structure : Fluorine atoms at phenyl positions 2 and 4.

- Molecular Formula: C₁₂H₇F₂NO₂

- Molecular Weight : 235.19 g/mol

- CAS Number: Not explicitly listed; GHS identifier available

- Key Difference : Fluorine’s electronegativity enhances stability and bioavailability via hydrophobic interactions.

Functional Group Modifications

5-(4-Hydroxyphenyl)pyridine-3-carboxylic Acid

- Structure : Hydroxyl group at phenyl position 4.

- Molecular Formula: C₁₂H₉NO₃

- Molecular Weight : 215.21 g/mol

- CAS Number : EN300-736398

- Key Difference : The hydroxyl group increases solubility via hydrogen bonding but reduces lipophilicity compared to methoxy.

5-Chloro-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic Acid

Data Table: Structural and Physicochemical Comparison

Research Findings

Electronic Effects

- Chloro vs. Methoxy : The chlorine atom (electron-withdrawing) reduces electron density on the phenyl ring, while the methoxy group (electron-donating) counterbalances this effect. This combination may optimize interactions with hydrophobic binding pockets .

- Trifluoromethyl (CF₃) : In analogs like 5-(Trifluoromethyl)pyridine-2-carboxylic acid , the CF₃ group significantly lowers pKa of the carboxylic acid (≈1.5–2.0), enhancing ionization and solubility in physiological conditions .

Biological Activity

5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a chloro-methoxyphenyl moiety. Its structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to antimicrobial or anticancer effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may inhibit certain metabolic pathways critical for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 10 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These MIC values suggest that the compound has a potent inhibitory effect compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting tumor cell growth in various cancer lines:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 70% at 50 μM | |

| HeLa (Cervical cancer) | 65% at 50 μM | |

| A549 (Lung cancer) | 75% at 50 μM |

These findings indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of pyridine carboxylic acids, including this compound, against multi-drug resistant strains. The results indicated significant activity against resistant strains, suggesting its potential use in treating infections caused by such pathogens .

- Cancer Cell Line Study : In a recent investigation, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | CuI | DMF | 65–70 | |

| 2 | Pd(OAc)₂ | Toluene | 70–75 |

How is the molecular structure of this compound confirmed experimentally?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.5–9.0 ppm) .

- HRMS : Exact mass determination (e.g., m/z 298.12 for C₁₃H₉Cl₂NO₃) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles for stereochemical validation .

What safety precautions are required when handling this compound?

- Hazards : Skin/eye irritation (WGK 3 classification) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability .

- Storage : In airtight containers at 2–8°C, away from moisture .

Advanced Research Questions

How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Cross-Validation : Compare experimental H/C NMR with computational predictions (DFT calculations).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Alternative Techniques : Utilize LC-MS or elemental analysis to confirm purity and molecular composition .

What strategies optimize the synthesis for scale-up while maintaining purity?

- Batch Reactor Optimization : Adjust stirring rate (300–500 rpm) and solvent volume to enhance heat/mass transfer .

- Catalyst Recycling : Immobilize Pd/Cu on silica supports to reduce costs and improve recyclability .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can computational modeling predict the compound’s biological activity?

- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to target enzymes (e.g., kinases) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, OCH₃) with activity trends .

What methodologies address low solubility in aqueous buffers during biological assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~ 4.5) to enhance solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved dispersion .

How do structural modifications (e.g., halogen substitution) impact activity in SAR studies?

- Chlorine vs. Fluorine : Compare EC₅₀ values in antimicrobial assays; Cl enhances lipophilicity, while F improves metabolic stability .

- Methoxy Group : Replace with ethoxy or trifluoromethoxy to study steric/electronic effects on receptor binding .

- Pyridine Ring : Introduce methyl groups at C-2/C-4 to evaluate conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.